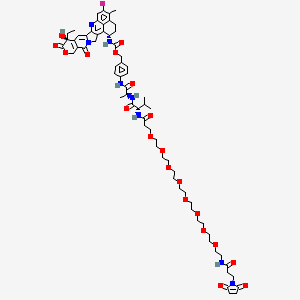
Isonicotinic acid, 2-ethylhydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isonicotinic acid, 2-ethylhydrazide is a derivative of isonicotinic acid hydrazide, which is widely known for its use in the treatment of tuberculosis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of isonicotinic acid, 2-ethylhydrazide typically involves the esterification of isonicotinic acid with an alcohol, followed by the condensation of the resulting ester with hydrazine hydrate . Another method involves the reaction of isonicotinic acid hydrazide with suitable aldehydes or ketones in organic solvents .
Industrial Production Methods: Industrial production methods often utilize a combination of solution-based synthesis, mechanosynthesis, and solid-state melt reactions to achieve high yields and purity . The mechanochemical approach is particularly effective for producing derivatives of isonicotinic acid hydrazide .
Analyse Chemischer Reaktionen
Types of Reactions: Isonicotinic acid, 2-ethylhydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Substitution reactions with different reagents can produce a variety of derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include aldehydes, ketones, and various organic solvents. Reaction conditions often involve refluxing in ethanol or other suitable solvents .
Major Products Formed: The major products formed from these reactions include hydrazones, quinazolines, and Schiff bases .
Wissenschaftliche Forschungsanwendungen
Isonicotinic acid, 2-ethylhydrazide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of isonicotinic acid, 2-ethylhydrazide involves its conversion into active metabolites by bacterial catalase. These metabolites inhibit the synthesis of mycolic acid, an essential component of the mycobacterial cell wall . This inhibition disrupts cell wall synthesis, leading to the death of the bacteria .
Vergleich Mit ähnlichen Verbindungen
Isoniazid: A well-known anti-tubercular drug with a similar mechanism of action.
Nicotinic Acid Hydrazide: An isomer of isonicotinic acid hydrazide with multiple biological applications.
Ethionamide: Another anti-tubercular drug that shares structural similarities with isonicotinic acid hydrazide.
Uniqueness: Isonicotinic acid, 2-ethylhydrazide stands out due to its enhanced antimicrobial activity and potential for treating multidrug-resistant tuberculosis . Its unique structure allows for the formation of a wide range of derivatives with diverse biological activities .
Eigenschaften
CAS-Nummer |
2365-20-0 |
|---|---|
Molekularformel |
C8H11N3O |
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
N'-ethylpyridine-4-carbohydrazide |
InChI |
InChI=1S/C8H11N3O/c1-2-10-11-8(12)7-3-5-9-6-4-7/h3-6,10H,2H2,1H3,(H,11,12) |
InChI-Schlüssel |
QUTHVQGMPKXJQP-UHFFFAOYSA-N |
Kanonische SMILES |
CCNNC(=O)C1=CC=NC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(3E)-2-methyl-3-[1-(2-methyl-1H-indol-3-yl)ethylidene]indole](/img/structure/B14750074.png)



![Spiro[2.5]octa-4,7-dien-6-one](/img/structure/B14750108.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B14750114.png)


